molecular formula C13H9N3O2 B4848167 3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione

3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione

Katalognummer B4848167
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: JXXRZTDPTIDPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Wirkmechanismus

3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling pathways. This leads to inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling pathways, including MAPK and PI3K/Akt. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins. In addition, 3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 inhibits angiogenesis by decreasing the expression of VEGF and other angiogenic factors.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for EGFR, making it an ideal tool for studying the role of EGFR in cancer biology. However, 3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 also has some limitations. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.

Zukünftige Richtungen

For the use of 3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 include the development of combination therapies, personalized medicine, and the development of new analogs with improved efficacy and selectivity.

Wissenschaftliche Forschungsanwendungen

3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancers. 3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione 153035 has also been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin.

Eigenschaften

IUPAC Name

3-pyridin-4-yl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-8H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRZTDPTIDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-4-yl)quinazoline-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 2
Reactant of Route 2
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 3
Reactant of Route 3
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 4
Reactant of Route 4
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 5
Reactant of Route 5
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione
Reactant of Route 6
3-(4-pyridinyl)-2,4(1H,3H)-quinazolinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.